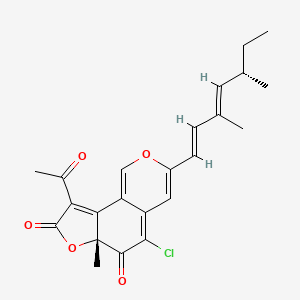

5-Chloroisorotiorin

Description

Structure

3D Structure

Properties

CAS No. |

27527-41-9 |

|---|---|

Molecular Formula |

C23H23ClO5 |

Molecular Weight |

414.9 g/mol |

IUPAC Name |

(6aR)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methylfuro[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C23H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,23+/m0/s1 |

InChI Key |

QJSWSNAZIVGTFZ-UNSJDTSZSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |

Origin of Product |

United States |

Natural Occurrence and Isolation of 5 Chloroisorotiorin

Fungal Bioprospecting Sources

Fungi, particularly those from unique ecological niches, are a prolific source of structurally diverse and biologically active secondary metabolites. The quest for new therapeutic agents has led researchers to explore various fungal genera, resulting in the identification of 5-Chloroisorotiorin from species within Diaporthe and Penicillium.

Isolation from Diaporthe Species

The genus Diaporthe comprises a wide array of species that exist as plant pathogens, endophytes, and saprobes. These fungi have been recognized as proficient producers of bioactive natural products, including polyketides like this compound.

Diaporthe perseae, an endophytic fungus, has been identified as a source of this compound. Endophytes reside within the tissues of living plants without causing any apparent harm to the host. In one study, D. perseae was isolated from the Chinese mangrove plant Pongamia pinnata. Subsequent chemical investigation of the fungal extract led to the isolation of several azaphilones, including this compound. These compounds, including this compound, have demonstrated potent antibacterial activities against various human pathogens, such as the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. areeo.ac.ir

Table 1: Compounds Isolated from Diaporthe perseae

| Compound Name | Chemical Class | Reported Activity |

| This compound | Azaphilone | Antibacterial, Anti-inflammatory |

| Isochromophilone G | Azaphilone | Antibacterial |

| epi-Isochromophilone II | Azaphilone | Antibacterial, Cytotoxic, Anti-inflammatory |

| Isochromophilone III | Azaphilone | Antibacterial, Anti-inflammatory |

| Penicilazaphilone D | Azaphilone | Antibacterial, Anti-inflammatory |

A marine-derived strain, Diaporthe sp. SCSIO 41011, isolated from a mangrove ecosystem, has also been found to produce this compound. nih.govresearchgate.netsemanticscholar.org This fungus was cultured on a solid rice medium, and subsequent extraction and chromatographic separation of the culture broth yielded a variety of polyketides. nih.gov Among the isolated metabolites, this compound was identified and subsequently evaluated for its biological activities. nih.govresearchgate.netsemanticscholar.org

Research has shown that this compound from this strain exhibits significant antiviral activity against several subtypes of the influenza A virus (IAV). nih.govresearchgate.netsemanticscholar.org Specifically, it has demonstrated inhibitory effects against A/Puerto Rico/8/34 H274Y (H1N1), A/FM-1/1/47 (H1N1), and A/Aichi/2/68 (H3N2). nih.govresearchgate.netsemanticscholar.org

Table 2: Anti-influenza A Virus (IAV) Activity of Compounds from Diaporthe sp. SCSIO 41011

| Compound Name | IAV Subtype | IC₅₀ (µM) |

| This compound | A/Puerto Rico/8/34 H274Y (H1N1) | 2.52 ± 0.21 |

| A/Aichi/2/68 (H3N2) | 10.10 ± 1.84 | |

| Pestalotiopsone F | A/FM-1/1/47 (H1N1) | Not specified |

| A/Aichi/2/68 (H3N2) | Not specified | |

| Pestalotiopsone B | A/FM-1/1/47 (H1N1) | Not specified |

| A/Aichi/2/68 (H3N2) | Not specified | |

| 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate | A/FM-1/1/47 (H1N1) | Not specified |

| A/Aichi/2/68 (H3N2) | Not specified |

Mangrove ecosystems are unique and biodiverse habitats that host a wide array of microorganisms, including endophytic fungi. fao.org These fungi have adapted to the saline and challenging conditions of mangrove environments, which is believed to contribute to their ability to produce novel secondary metabolites. fao.org The isolation of this compound from Diaporthe species such as D. perseae and Diaporthe sp. SCSIO 41011, both sourced from mangrove habitats, underscores the importance of these ecosystems as a resource for discovering new natural products. nih.govresearchgate.netsemanticscholar.orgwikipedia.org The genus Diaporthe is frequently isolated from various mangrove plants, highlighting its successful colonization of these hosts. fao.org

Isolation from Penicillium Species

The genus Penicillium is well-known for its production of a vast array of secondary metabolites, including the historically significant antibiotic penicillin. Various species within this genus have been a focal point of natural product research.

Research into the soil fungus Penicillium multicolor FO-2338 led to the isolation of several azaphilone compounds. From the cultured broth of this fungus, researchers isolated two novel compounds, isochromophilones I and II, which were found to be inhibitors of gp120-CD4 binding, a key step in HIV infection. Alongside these novel compounds, other known related metabolites were also identified, including sclerotiorin (B1681566), ochrephilone, and rubrorotiorin.

Penicillium sclerotiorum (including Penicillium sclerotiorum SNB-CN111)

Penicillium sclerotiorum has been identified as a producer of this compound. Notably, the strain Penicillium sclerotiorum SNB-CN111, isolated from a termite aerial nest, has been a confirmed source of this compound. The investigation of termite-associated microbes has revealed a rich reservoir of unique natural products, with this compound being one such example.

Penicillium sp. KCB12C078

Further research is required to definitively confirm the production of this compound by Penicillium sp. KCB12C078. While various Penicillium species are known for their prolific production of secondary metabolites, specific documentation linking this particular strain to this compound is not yet extensively available in the reviewed literature.

Coral-Derived and Termite-Associated Fungi

Fungi associated with marine and terrestrial invertebrates are increasingly recognized as a source of novel chemical entities. This compound has been isolated from a termite-associated fungus, Penicillium sclerotiorum SNB-CN111. The symbiotic or opportunistic relationships between fungi and their invertebrate hosts are thought to influence the production of a diverse array of secondary metabolites. While fungi, including various Penicillium species, are commonly isolated from coral ecosystems, the specific isolation of this compound from a coral-derived fungus has not been explicitly detailed in the currently available research. However, the chemical diversity of coral-associated fungi suggests they remain a promising area for the discovery of halogenated compounds like this compound.

Chromatographic Isolation and Purification Methodologies

The isolation and purification of this compound from fungal extracts rely on a combination of chromatographic techniques. These methods separate the compound from a complex mixture of other metabolites based on its physicochemical properties.

Silica (B1680970) Gel and ODS Column Chromatography

Initial purification of crude fungal extracts containing this compound often employs column chromatography with silica gel as the stationary phase. This technique separates compounds based on their polarity. Further purification is frequently achieved using octadecylsilyl (ODS) silica gel, a type of reversed-phase chromatography where nonpolar compounds are retained more strongly.

Table 1: General Parameters for Silica Gel and ODS Column Chromatography

| Parameter | Silica Gel Chromatography | ODS Column Chromatography |

| Stationary Phase | Silica gel (e.g., 100-200 or 200-300 mesh) | Octadecylsilyl (ODS) silica gel (e.g., 40-63 µm) |

| Typical Mobile Phase | Gradient of increasingly polar solvents (e.g., ethyl acetate (B1210297) in petroleum ether) | Gradient of decreasingly polar solvents (e.g., methanol (B129727) in water) |

| Separation Principle | Normal-phase (polar compounds retained longer) | Reversed-phase (nonpolar compounds retained longer) |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the fine purification of target compounds. This method is instrumental in obtaining highly pure this compound from partially purified fractions.

Table 2: Illustrative Preparative HPLC Parameters for Azaphilone Purification

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Reversed-phase C18 (e.g., 250 x 10.0 mm, 5 µm) | Reversed-phase C18 (e.g., Waters X-Bridge, 250 x 10 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Methanol/Water (e.g., 75:25, v/v) | Gradient elution with Methanol/Water |

| Flow Rate | Typically 2-5 mL/min | Typically 2-5 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) Detector | UV-Vis or Photodiode Array (PDA) Detector |

Semi-Preparative HPLC

For the isolation of smaller quantities of highly pure compounds for structural elucidation and biological assays, semi-preparative HPLC is often employed. This technique uses columns with smaller internal diameters than preparative HPLC, allowing for finer separation.

Table 3: Representative Semi-Preparative HPLC Conditions for Fungal Metabolite Isolation

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) | Waters X-Bridge C18 (250 x 10 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile (B52724)/Water (e.g., 60:40, v/v) | Isocratic elution with Methanol/Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 75:25, v/v) |

| Flow Rate | Approximately 2 mL/min | Approximately 2 mL/min |

| Detection | Photodiode Array (PDA) Detector | Photodiode Array (PDA) Detector |

Fractionation Strategies

The successful isolation of this compound hinges on a systematic and multi-step fractionation process designed to separate this specific chlorinated azaphilone from a complex mixture of other fungal metabolites. This process typically commences after an initial solvent extraction of the fungal biomass, commonly with ethyl acetate, to obtain a crude extract rich in secondary metabolites. The subsequent fractionation employs a combination of chromatographic techniques, each leveraging different separation principles to progressively enrich and ultimately purify the target compound.

The primary fractionation workhorse is often silica gel column chromatography . This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity. Typically, a non-polar solvent like petroleum ether or hexane (B92381) is used initially, with a more polar solvent such as ethyl acetate gradually introduced. This gradient elution allows for the separation of the extract into several fractions with decreasing polarity.

Following the initial separation on silica gel, fractions showing the presence of azaphilone pigments, often identified by their characteristic color and thin-layer chromatography (TLC) profiles, are selected for further purification. A common subsequent step involves size-exclusion chromatography , frequently using Sephadex LH-20 as the stationary phase. This method separates molecules based on their size. Elution is typically carried out with a solvent like methanol or a mixture of dichloromethane (B109758) and methanol. This step is effective in removing impurities of significantly different molecular weights, such as larger polymeric materials or smaller, more polar compounds.

The final and often most critical stage of purification involves High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase (RP-HPLC) configuration. In this technique, a non-polar stationary phase, such as octadecylsilyl (ODS or C18), is used with a polar mobile phase, commonly a mixture of methanol and water or acetonitrile and water. This method provides high-resolution separation, allowing for the isolation of this compound from other closely related azaphilone analogues that may have co-eluted in the previous chromatographic steps. The precise composition of the mobile phase is optimized to achieve the best separation, and the eluting compounds are monitored using a UV-Vis detector, which is particularly effective for pigmented compounds like azaphilones.

The following table provides an illustrative example of a typical fractionation scheme for the isolation of azaphilone pigments from a fungal extract:

| Step | Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

| 1 | Column Chromatography | Silica Gel | Gradient of Petroleum Ether and Ethyl Acetate | Initial separation of crude extract into fractions based on polarity. |

| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Dichloromethane/Methanol | Further purification of selected fractions based on molecular size. |

| 3 | Reversed-Phase HPLC | Octadecylsilyl (ODS/C18) | Gradient of Methanol and Water or Acetonitrile and Water | Final purification to obtain the pure compound. |

Detailed research findings on the isolation of azaphilones from fungal sources, such as Penicillium and Chaetomium species, consistently report the utility of this sequential chromatographic approach. While the specific parameters, such as solvent ratios and gradient profiles, may be adjusted based on the specific fungal strain and culture conditions, the underlying strategy of progressing from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques remains a cornerstone of natural product isolation.

Structural Elucidation and Characterization of 5 Chloroisorotiorin

Advanced Spectroscopic Techniques for Structure Determination

The structural framework of 5-Chloroisorotiorin was meticulously pieced together using a variety of sophisticated spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined data allow for an unambiguous assignment of the molecule's constitution and configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the structure of organic molecules. researchgate.net For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were critical. researchgate.netemerypharma.com

One-dimensional ¹H NMR spectra provide information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present (e.g., methyl, methylene (B1212753), aromatic). emerypharma.com In the case of a related compound, analysis of the ¹H NMR data revealed the presence of two singlet methyls, two aromatic protons, and a series of methylene signals. frontiersin.org The ¹³C NMR spectrum for that same compound showed 19 carbon resonances, which were further characterized using Distortionless Enhancement by Polarization Transfer (DEPT) experiments to distinguish between methyl, methylene, and methine carbons. frontiersin.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), establish connectivity between atoms. emerypharma.commnstate.edu COSY spectra identify protons that are coupled to each other, typically on adjacent carbons. emerypharma.com HSQC experiments correlate protons with the carbons to which they are directly attached, while HMBC spectra reveal longer-range couplings between protons and carbons (typically 2-3 bonds away). emerypharma.com This collective data allows for the assembly of molecular fragments and ultimately the complete carbon skeleton. researchgate.net The structures of numerous complex polyketides have been determined using these comprehensive 1D and 2D NMR analyses. frontiersin.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Fungal Polyketide

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 174.0 | |

| 3 | 112.0 | |

| 4 | 161.8 | |

| 4a | 102.9 | |

| 5 | 160.1 | 6.19 (d, 2.2) |

| 6 | 120.9 | 6.26 (d, 2.2) |

| 7 | 137.0 | |

| 8 | 45.0 | 2.54 (m), 2.45 (m) |

| 9 | 30.1 | 1.57 (m) |

| 10 | 25.4 | 1.61 (m) |

| 11 | 30.3 | 1.55 (m) |

| 12 | 26.8 | 1.63 (m) |

| 13 | 40.4 | 1.65 (m) |

| 14 | 29.6 | 1.68 (m) |

| 15 | 65.7 | 4.15 (t, 6.7) |

| 16 | 173.1 | |

| 17 | 20.8 | 2.01 (s) |

| 1-OMe | 52.3 | 3.65 (s) |

| 18 | 209.0 |

Data adapted from a study on polyketides from Diaporthe sp. frontiersin.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a key technique for determining the elemental composition of a molecule with high accuracy. frontiersin.orgresearchgate.net This method provides a precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the calculation of the molecular formula. nih.gov For instance, the molecular formula of a related polyketide was determined to be C₁₉H₂₆O₇ based on a deprotonated ion peak in the HR-ESIMS data. frontiersin.org This information is fundamental and serves as a crucial constraint for the interpretation of other spectroscopic data, such as NMR. The structures of many natural products are confirmed using HR-ESIMS in conjunction with other spectroscopic methods. frontiersin.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. libretexts.org The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. libretexts.org The wavelengths of maximum absorbance (λmax) can indicate the presence of chromophores, such as conjugated double bonds and aromatic rings, which are common features in polyketides like this compound. core.ac.uk For example, the UV spectrum of a related compound, microsphaerophthalide H, showed absorption maxima at 307, 249, and 220 nm, which are characteristic of its specific chromophoric system. frontiersin.org

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a chiroptical technique that provides information about the stereochemistry of chiral molecules. frontiersin.orgicm.edu.pl It measures the differential absorption of left and right circularly polarized light by a chiral sample. faccts.de The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms in the molecule. mdpi.com By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the chiral centers can be determined. frontiersin.orgicm.edu.pl This method has been successfully used to establish the absolute configurations of various complex natural products. frontiersin.orgfrontiersin.org

Stereochemical Assignment and Absolute Configuration Determination

Beyond determining the planar structure, establishing the absolute configuration of all stereocenters is a critical final step in the structural elucidation of a natural product.

Specific Rotation Measurements

Specific rotation is a fundamental property of chiral compounds and is defined as the angle to which a plane of polarized light is rotated when passed through a solution of a known concentration of the substance. digicollections.net The measurement is typically performed using a polarimeter at a specific wavelength of light (often the sodium D-line at 589 nm) and a controlled temperature. anton-paar.comlibretexts.org The sign of the rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude are characteristic of a particular enantiomer. libretexts.org The specific rotation value for this compound, in conjunction with other data, helps to confirm its absolute stereochemistry. frontiersin.orgresearchgate.net For example, the specific rotation of a related compound, (±)-microsphaerophthalide H, was measured as -5 (c 0.06, MeOH), providing key information for its stereochemical assignment. frontiersin.org The determination of absolute configuration is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities. libretexts.orglibretexts.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isochlororotiorin |

| Microsphaerophthalide H |

Biosynthetic Pathways of 5 Chloroisorotiorin

Polyketide Synthase (PKS) Mediated Biosynthesis

The core scaffold of 5-Chloroisorotiorin originates from a polyketide pathway. vulcanchem.comwikipedia.orgtaylorandfrancis.com This process is initiated by a polyketide synthase (PKS), a large multi-domain enzyme that catalyzes the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. taylorandfrancis.comnih.gov In the biosynthesis of azaphilones like this compound, a highly reducing PKS (HR-PKS) is often involved in creating the initial polyketide backbone. researchgate.netnih.gov Some azaphilone pathways are known to involve two PKS enzymes, a highly reducing PKS and a non-reducing PKS, that work in concert. researchgate.netnih.govresearchgate.net The resulting polyketide chain undergoes a series of modifications, including cyclization and oxidative reactions, to form the characteristic azaphilone core. vulcanchem.com

Azaphilone Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for the biosynthesis of this compound are encoded by genes clustered together in the fungal genome, known as a biosynthetic gene cluster (BGC). researchgate.netnih.govresearchgate.netnih.gov These BGCs typically contain the gene for the core PKS enzyme(s) along with genes for various tailoring enzymes, such as oxidases, dehydrogenases, and, crucially, a halogenase. researchgate.netresearchgate.netnih.gov The co-localization of these genes facilitates their co-regulation and ensures the efficient production of the final metabolite. researchgate.net Analysis of fungal genomes has revealed the presence of these BGCs in various azaphilone-producing fungi, such as those from the genera Penicillium and Hypoxylon. researchgate.netnih.govuni-hannover.de

Role of Halogenases in Chlorination (e.g., FAD-dependent halogenases)

A key step in the formation of this compound is the regioselective chlorination of the azaphilone core. This reaction is catalyzed by a flavin-dependent (FAD) halogenase. researchgate.netnih.govd-nb.infoplos.org These enzymes utilize FADH₂, molecular oxygen, and a chloride ion to generate a reactive chlorinating species. d-nb.infobiorxiv.org The halogenase enzyme, encoded by a gene within the azaphilone BGC, directs the chlorine atom to a specific position on the aromatic ring of the biosynthetic intermediate. researchgate.netnih.gov The promiscuity of some FAD-dependent halogenases has been exploited to produce brominated and iodinated analogs of azaphilones. researchgate.netnih.gov

Comparative Analysis with Biosynthetic Pathways of Related Azaphilones

The biosynthetic pathway of this compound shares significant similarities with those of other related azaphilone compounds.

Sclerotiorin (B1681566) is a closely related chlorinated azaphilone. researchgate.netbioline.org.br Its biosynthesis also proceeds via a PKS-mediated pathway and involves a dedicated BGC. researchgate.netnih.gov A key distinction in the biosynthesis of sclerotiorin compared to this compound lies in the regioselectivity of the chlorination step, which is determined by the specific FAD-dependent halogenase present in the respective BGC. Knockout studies of the PKS genes in the sclerotiorin BGC have confirmed their essential role in the production of sclerotiorin and related metabolites. researchgate.netnih.gov

Isorotiorin is the non-chlorinated counterpart to this compound. researchgate.netconicet.gov.ar Its biosynthetic pathway is largely identical, utilizing the same PKS and tailoring enzymes to construct the core azaphilone structure. researchgate.netnih.gov The critical difference is the absence of the chlorination step. This can be due to the lack of a functional halogenase gene in the BGC or the absence of chloride in the culture medium. researchgate.netnih.govbioline.org.br Gene knockout experiments have shown that the same PKS is responsible for the biosynthesis of both isorotiorin and sclerotiorin. researchgate.netnih.gov

Proposed Biosynthetic Modifications and Intermediates

The biosynthesis of this compound from the initial polyketide chain involves a series of proposed modifications and intermediates. After the PKS forms the polyketide, it is believed to undergo cyclization to create the core azaphilone scaffold. nih.gov One of the proposed intermediates in the pathway leading to sclerotiorin and its analogs is a molecule with a 3,5-dimethyl-1,3-heptadienyl chain. nih.gov The FAD-dependent halogenase may act on an early intermediate in the pathway. nih.gov Subsequent enzymatic reactions, including oxidations and acylations, are thought to further modify the structure to yield the final this compound molecule. nih.gov

Chemical Synthesis and Derivatization Strategies for 5 Chloroisorotiorin

Total Synthesis of 5-Chloroisorotiorin and its Epimers

Total Synthesis of (-)-7-Epi-5-chloroisorotiorin

The constitution of 7-epi-5-chloroisorotiorin as the first angular azaphilone was established, and its total synthesis has been reported. rsc.orgrsc.org The synthesis of (-)-7-epi-5-chloroisorotiorin has been achieved, which also represents a formal total synthesis of the compound since (-)-sclerotiorin has been previously synthesized. rsc.org

A key step in the synthesis involved the condensation of (-)-deacetylsclerotiorin with diketene (B1670635) to yield (-)-7-epi-5-chloroisorotiorin. rsc.org This synthetic material was found to be identical to the natural product based on a comparison of their physical and spectroscopic data, including rotation, melting point, thin-layer chromatography (TLC), infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectra. rsc.org

Further chemical transformations provided confirmation of the structure. For instance, aromatization of (+)-5-chloroisorotioramine and (-)-7-epi-5-chloroisorotioramine both furnished the same 5-chloroisoaporotioramine, supporting the assigned structures. rsc.org

Semi-synthetic Approaches for Structural Diversification

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for generating a library of analogues for SAR studies. This approach leverages the complex scaffold provided by nature, thereby reducing the number of synthetic steps required to access novel derivatives. For this compound, semi-synthetic methods could offer an efficient route to explore the impact of various functional groups on its biological activity. While specific semi-synthetic studies on this compound are not extensively detailed in the provided context, the general principles of this approach are highly relevant.

Future semi-synthetic efforts could focus on modifications at various positions of the this compound core. For example, derivatization of the acyl side chain or modifications to the isochromane ring system could lead to the discovery of compounds with improved properties.

Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues play a crucial role in medicinal chemistry and drug discovery. By systematically altering the structure of a lead compound like this compound, it is possible to enhance its therapeutic potential and gain a deeper understanding of its mechanism of action.

Incorporation of Halogen Atoms (e.g., 5-bromoisorotiorin)

The presence of a chlorine atom at the C-5 position of this compound suggests that this position is amenable to halogenation. The synthesis and evaluation of other halogenated derivatives, such as 5-bromoisorotiorin, could provide valuable insights into the role of the halogen in biological activity. The synthesis of such analogues would likely follow a similar strategy to that of this compound, potentially utilizing a brominated precursor. The investigation of halogenated azaphilones has been a subject of interest, with studies on compounds like 5-bromoochrephilone. researchgate.net

Rational Design for Enhanced Potency

Rational design of novel this compound analogues aims to improve their biological activity based on an understanding of their target interactions. nih.gov This can involve computational modeling to predict binding affinities and guide the design of new structures. For instance, if the molecular target of this compound is known, docking studies can be performed to identify key interactions between the compound and the active site. This information can then be used to design analogues with complementary functionalities that are predicted to bind more tightly.

Optimization of substituents at various positions, such as the C-3 and C-5 positions of the sclerotiorin (B1681566) framework, has been explored to discover novel fungicides with improved activity. researchgate.net This often involves replacing existing side chains with other moieties, such as phenyl groups or other aromatic and heteroaromatic systems. researchgate.net

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to achieve efficient and selective synthesis of complex molecules. nih.govchemrxiv.org Enzymes offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions, which can be difficult to achieve with traditional chemical methods. nih.gov

For a molecule like this compound, a chemoenzymatic approach could be particularly advantageous. mdpi.comnih.gov For instance, an enzymatic resolution step could be employed to separate a racemic mixture of a key intermediate, providing access to enantiomerically pure material. nih.gov Alternatively, enzymes could be used for selective functional group transformations, such as hydroxylations or acylations, at specific positions on the azaphilone core. nih.gov The development of a chemoenzymatic route to this compound or its analogues holds the potential to be more sustainable and efficient than purely chemical methods. helmholtz-hips.de

Biological Activities of 5 Chloroisorotiorin

Antimicrobial Efficacy

Studies have explored the antimicrobial capabilities of 5-Chloroisorotiorin, suggesting its potential as an agent against certain pathogenic microorganisms.

Antibacterial Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

While some chlorinated azaphilones have been tested against Gram-negative bacteria like Pseudomonas aeruginosa, specific data detailing the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli and Pseudomonas aeruginosa are not extensively detailed in the currently available scientific literature. General findings indicate that certain related compounds show antibacterial effects, but specific quantitative measures for this compound remain to be fully elucidated. sci-hub.se

Antifungal Activity (e.g., against Tricophyton rubrum)

The antifungal potential of this compound has been noted. However, specific studies providing the Minimum Inhibitory Concentration (MIC) against the dermatophyte Tricophyton rubrum, a common cause of skin and nail infections, are not prominently available in the reviewed literature.

Broad-Spectrum Antimicrobial Potential

The concept of a broad-spectrum antimicrobial agent refers to a compound that is effective against a wide variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org Some research has indicated that this compound, along with other isochromophilones, demonstrates potent antibacterial effects against a variety of human pathogens, suggesting a potential for broad-spectrum activity. researchgate.net However, comprehensive studies that fully characterize the complete range of its activity against a wide panel of bacteria and fungi are limited.

Antiviral Efficacy

Significant research has been conducted on the antiviral properties of this compound, particularly its effectiveness against the influenza A virus.

Activity against Influenza A Virus (IAV) Subtypes

This compound has demonstrated significant antiviral activities against several subtypes of the influenza A virus (IAV). sci-hub.seresearchgate.netmdpi.comresearchgate.netresearchgate.net Studies reveal that the compound exhibits inhibitory effects against different strains, including H1N1 and H3N2 subtypes. researchgate.netmdpi.com

Detailed investigations have shown that this compound displays selective and potent inhibitory activity against the A/Puerto Rico/8/34 H274Y (H1N1) influenza A virus subtype. mdpi.com The compound's efficacy is measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Research has established a specific IC50 value for this compound against this viral strain. mdpi.com

Interactive Data Table: Antiviral Activity of this compound against Influenza A Virus Subtypes

| Influenza A Virus Subtype | IC50 (µM) | Reference |

| A/Puerto Rico/8/34 H274Y (H1N1) | 2.52 ± 0.21 | mdpi.com |

| A/Aichi/2/68 (H3N2) | 10.10 ± 1.84 | mdpi.com |

| H1N1 (unspecified strain) | 5.12 |

A/FM-1/1/47 (H1N1)

Research has demonstrated the significant anti-influenza A virus (IAV) activities of this compound against the A/FM-1/1/47 (H1N1) subtype. frontiersin.orgfrontiersin.org In one study, this compound displayed an IC₅₀ value of 5.12 µM against this particular H1N1 strain. nih.gov This indicates a potent inhibitory effect on the virus. The compound was evaluated alongside other polyketides isolated from the mangrove-associated fungus Diaporthe sp. SCSIO 41011. frontiersin.orgfrontiersin.org

A/Aichi/2/68 (H3N2)

This compound has also shown notable antiviral activity against the A/Aichi/2/68 (H3N2) influenza A virus subtype. frontiersin.orgfrontiersin.org Studies have reported an IC₅₀ value of 10.1 µM for this compound against this H3N2 strain, highlighting its efficacy in inhibiting this viral subtype. nih.gov This activity was part of a broader screening of compounds isolated from a mangrove-derived fungus, which identified several bioactive polyketides. frontiersin.orgfrontiersin.org

In Vitro Antiviral Assay Methodologies (e.g., MTT colorimetric assay)

The antiviral activity of this compound against influenza A viruses was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. frontiersin.orgfrontiersin.org This method is a standard laboratory technique for assessing cell viability and, in this context, the cytopathic effect of the virus on Madin-Darby Canine Kidney (MDCK) cells. frontiersin.orgnih.gov

In this assay, MDCK cells are cultured and infected with the influenza virus in the presence of the test compound. frontiersin.org The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. nih.govfrontiersin.org The amount of formazan produced is proportional to the number of viable cells. Viral infection leads to cell death, thus reducing the amount of formazan. An effective antiviral agent like this compound protects the cells from the virus-induced cytopathic effect, resulting in a higher formazan concentration, which can be measured spectrophotometrically. nih.govfrontiersin.org The concentration of the compound that inhibits the viral cytopathic effect by 50% is determined as the IC₅₀ value. frontiersin.org Ribavirin is often used as a positive control in these assays. frontiersin.orgfrontiersin.org

Cytotoxic Efficacy

In Vitro Cytotoxicity Profiles

Studies have investigated the cytotoxic effects of this compound against various cell lines. In the context of antiviral testing, it was noted that this compound showed almost no cytotoxicity against Madin-Darby Canine Kidney (MDCK) cells, with an IC₅₀ value greater than 200 μM. frontiersin.org This is a crucial aspect, as it indicates that the observed antiviral effects are not due to general toxicity to the host cells.

Other research has highlighted the cytotoxic potential of related compounds from the same chemical class. For instance, certain azaphilones, the class to which this compound belongs, have demonstrated cytotoxic activities. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MDCK | >200 | frontiersin.org |

Cell Line Specificity Investigations

The specificity of this compound's cytotoxic activity has been a subject of investigation. While it displays low toxicity towards MDCK cells, other studies on related compounds suggest that cytotoxicity can be cell-line specific. frontiersin.org For example, other polyketides isolated from Diaporthe species have shown cytotoxic effects against KB3.1 and L929 cell lines. researchgate.net Furthermore, some compounds were evaluated against a panel of mammalian cancer cell lines including A431 and MCF-7. semanticscholar.org However, specific data on the broad cell line specificity of this compound itself is limited in the provided context.

Other Investigated Bioactivities

Beyond its antiviral and cytotoxic properties, this compound and related compounds have been explored for other biological activities. Research indicates that compounds with similar structures have been investigated for antibacterial and antifungal properties. ontosight.ai For example, some azaphilones have shown antimicrobial activity. researchgate.net Additionally, related compounds have been identified as inhibitors of the gp120-CD4 binding, which is a critical step in HIV infection. conicet.gov.ar

Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine this activity. unisza.edu.mynih.gov When a substance acts as an antioxidant, it donates a hydrogen atom to the DPPH radical, causing the violet color of the solution to fade to a pale yellow. unisza.edu.my The effectiveness of an antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of the DPPH radicals. scirp.org

Studies on extracts from the endophytic fungus Diaporthe perseae, from which this compound has been isolated, have demonstrated effective scavenging activity against DPPH radicals. nih.govsci-hub.se While the class of azaphilone compounds is known for its antioxidant potential, specific IC50 values for this compound from these studies are not detailed. nih.govrsc.org Research on related fungal extracts containing azaphilones has shown antioxidant activity measured by the DPPH assay, but data for the isolated this compound is not explicitly provided. core.ac.uk

| Assay Type | Compound Class | Observed Effect | Source |

| DPPH Radical Scavenging | Azaphilones | Effective radical scavenging activity demonstrated. | sci-hub.se |

| DPPH Radical Scavenging | Fungal Extracts | Antioxidant activity measured and IC50 values determined for extracts. | core.ac.uk |

Anti-inflammatory Activity

Polyketides, including azaphilones isolated from fungi, are recognized for their anti-inflammatory properties. nih.govmdpi.comhud.ac.uk Research has shown that certain azaphilone derivatives can significantly inhibit the production of NO in LPS-induced RAW 264.7 cells. nih.gov For instance, some polyketides isolated from the fungus Aspergillus rugulosa showed significant inhibitory effects on NO production, with IC50 values as low as 1.49 µM. frontiersin.orgnih.gov These compounds were also found to suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgnih.gov While this compound belongs to this active class of compounds, specific IC50 values detailing its personal anti-inflammatory potency were not available in the provided research.

Table 2: Anti-inflammatory Activity of Related Polyketide Compounds (Note: This table presents findings for related compounds, as specific data for this compound was not available.)

| Compound Type | Assay | Cell Line | IC50 Value (µM) | Reference |

| Polyketide (Asperulosin A) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 1.49 ± 0.31 | frontiersin.org |

| Polyketide (Compound 5) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 3.41 ± 0.85 | frontiersin.org |

| Diaryl Indone [(+)-1] | Nitric Oxide (NO) Inhibition | RAW 264.7 | 17.0 | hud.ac.uk |

| Diaryl Indone [(-)-1] | Nitric Oxide (NO) Inhibition | RAW 264.7 | 17.1 | hud.ac.uk |

Phytotoxic Effects

Phytotoxicity refers to the detrimental effect of a substance on plant growth, which can manifest as inhibition of seed germination, stunted root or shoot elongation, and necrotic lesions. scirp.orgmsu.edu Fungal secondary metabolites are a known source of phytotoxic compounds. mdpi.comtandfonline.com

Metabolites produced by fungi of the Penicillium genus have demonstrated a range of phytotoxic effects. tandfonline.comtandfonline.com For example, studies on compounds isolated from Penicillium purpurogenum showed that certain metabolites could inhibit the root and hypocotyl growth of radish seedlings at a concentration of 100 μM. tandfonline.comtandfonline.comnih.gov Other fungal metabolites have been shown to inhibit the seed germination and seedling growth of plants such as lettuce, Chinese cabbage, and rice. mdpi.com While this compound is a metabolite of Penicillium, specific studies detailing its direct phytotoxic effects on various plant species are not extensively documented in the available literature. The existing research points to a general trend of phytotoxicity among secondary metabolites from this fungal genus.

Table 3: Phytotoxic Effects of Metabolites from Penicillium Fungi (Note: This table summarizes the effects of related compounds, as specific data for this compound was not found.)

| Metabolite(s) | Source Organism | Affected Plant | Observed Effect | Concentration | Reference |

| 6,8-di-O-methylnidurufin, 6,8-di-O-methyl versiconol | Penicillium purpurogenum | Radish | Inhibition of root and hypocotyl growth. | 100 µM | tandfonline.comnih.gov |

| cis-resorcylide, trans-resorcylide | Penicillium sp. | Chinese cabbage, lettuce, rice | Inhibition of root elongation. | Not Specified | mdpi.com |

Structure Activity Relationship Sar Studies of 5 Chloroisorotiorin and Its Analogues

Empirical Structure-Activity Correlations from Natural and Synthetic Derivatives

Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyrano-quinone bicyclic core. cust.edu.twfiveable.me Their structural diversity, arising from different substitutions, side chains, and dimerization, leads to a wide array of biological activities, including antimicrobial, cytotoxic, antiviral, and anti-inflammatory effects. researchgate.netnih.govfrontiersin.org Empirical observations from a host of natural and synthetically modified azaphilones have provided key insights into their SAR.

The core isochromene skeleton is a foundational element for bioactivity. Modifications to this core and its substituents significantly alter the biological profile. For instance, studies on sclerotiorin (B1681566) analogues have revealed that the presence of a free hydroxyl group at the quaternary carbon center of the bicyclic ring system is important for retaining antifungal activity. acs.org Conversely, the introduction of a methyl substituent at the 1-position has been shown to reduce activity levels. acs.org

Table 1: Bioactivity of Representative Azaphilone Derivatives

| Compound | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| 5-Chloroisorotiorin | Chlorinated azaphilone, angular structure | Antiviral, Antibacterial | nih.govscholartext.comviagramedical.com |

| Sclerotiorin | Chlorinated azaphilone, contains acyl side chain | Antifungal (weak), Anti-inflammatory, Antibacterial | acs.org |

| Isorotiorin | Non-halogenated analogue of Sclerotiorin | Inhibitor of gp120-CD4 binding | |

| Penazaphilones | Nitrogen-containing azaphilone alkaloids | Anti-inflammatory (NO inhibition) | wikipedia.org |

| Dangelones | Monomeric azaphilones with varied C-3 side chains | General Bioactivity | excli.de |

Influence of Specific Structural Modifications on Bioactivity Profiles

The targeted modification of the azaphilone scaffold has provided a deeper understanding of the structural requirements for bioactivity. The substitution and cyclization of various side chains are major contributors to the structural complexity and diversity of this class of compounds. cust.edu.twfiveable.me

Key findings from modification studies include:

Substitution at C-3: In a study focused on developing fungicides from the sclerotiorin framework, it was found that replacing the original side chain with a phenyl group at the C-3 position was a crucial modification. Furthermore, the pattern of substituents on this phenyl ring significantly contributed to the resulting antifungal activity. acs.org This highlights the importance of the C-3 position for tuning the biological effects.

Substitution at C-5: The identity of the substituent at the C-5 position on the core ring system is also critical. As will be discussed in the following section, halogenation at this site is a key feature of many potent azaphilones. acs.org

Nitrogen Incorporation: The pyran oxygen of the core skeleton is susceptible to aminophilic reactions. cust.edu.twexcli.de This exchange for a nitrogen atom, often from amino acids, creates red-colored vinylogous γ-pyridones and can significantly alter the biological properties of the resulting compound. cust.edu.tw This creates an entirely new subclass of N-containing azaphilones with distinct bioactivity profiles, such as the anti-inflammatory penazaphilones. wikipedia.org

Impact of Halogenation on Antimicrobial Potency

Halogenation is a common modification in natural products that can significantly enhance biological activity. mdpi.com In the azaphilone class, many potent compounds are halogenated, with this compound being a prime example. The presence of a halogen atom, typically chlorine or bromine, at the C-5 position of the isochromene core is a recurring motif.

Studies on sclerotiorin analogues have demonstrated that a chlorine or bromine substituent at the 5-position is a critical contributor to their antifungal activity. acs.org This suggests that the electronegativity and size of the halogen atom at this specific location play a key role in the molecule's interaction with its fungal target. The introduction of bromine, in particular, has been shown to yield potent antibacterial compounds. Brominated azaphilones have exhibited activity against several Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. mdpi.comnih.gov

However, the effect of halogenation may be specific to the target organism. In one study comparing this compound and the newly characterized 5-bromoisorotiorin, both compounds, along with the chlorinated sclerotiorin, showed identical antifungal activity against Trichophyton rubrum with a minimal inhibitory concentration (MIC) of 32 μg/mL. fip.org This finding suggests that for this particular human pathogen, the presence of either chlorine or bromine did not modulate the antimicrobial potency compared to each other. fip.org This highlights that while halogenation is often important, its specific impact can vary depending on the biological context.

Table 2: Effect of Halogenation on Antimicrobial Activity of Azaphilones

| Compound | Halogen at C-5 | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| This compound | Chlorine | Trichophyton rubrum | 32 µg/mL | fip.org |

| 5-Bromoisorotiorin | Bromine | Trichophyton rubrum | 32 µg/mL | fip.org |

| Sclerotiorin | Chlorine | Trichophyton rubrum | 32 µg/mL | fip.org |

| Brominated Azaphilone (unspecified) | Bromine | Gram-positive bacteria (MRSA, VRE) | 3.13–12.5 µg/mL | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Azaphilone Class

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated, computational approach to understanding SAR. QSAR models use statistical methods to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. fiveable.me The fundamental principle is that variations in the biological activity within a group of molecules are dependent on the changes in their structural, physicochemical, and electronic properties.

A typical QSAR study involves:

Data Set Compilation: Gathering a set of molecules with known biological activities (e.g., IC₅₀ or MIC values).

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that represent its properties, such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric or topological features (e.g., molecular connectivity indices). cust.edu.twexcli.de

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation methods to ensure its reliability.

While comprehensive 3D-QSAR models for the entire azaphilone class are not yet extensively reported in the literature, preliminary SAR studies on subsets like sclerotiorin analogues have laid the groundwork for such an approach. acs.org A study on sclerotiorin analogues revealed that antifungal activity was crucially dependent on both the halogen at the 5-position and the nature of the phenyl group and its substitution pattern at the 3-position. acs.org These qualitative findings are precisely the type of data that can be used to build a robust QSAR model.

By quantifying the steric bulk, hydrophobicity, and electronic properties of the substituents at these key positions, a QSAR model could predict the antifungal potency of novel, unsynthesized azaphilone derivatives. Such models would be invaluable for rationally designing new compounds with improved activity, guiding synthetic efforts toward the most promising candidates and accelerating the discovery of new therapeutic agents from the azaphilone class.

Mechanistic Investigations of 5 Chloroisorotiorin S Biological Actions

Elucidation of Molecular Targets and Intracellular Pathways

Research into the biological effects of 5-Chloroisorotiorin has primarily focused on its antiviral properties, particularly against influenza A viruses (IAV). nih.govresearchgate.netmdpi.com Studies have demonstrated that the compound exhibits significant inhibitory activity against various IAV subtypes, including strains resistant to common antiviral drugs. researchgate.net While the exact molecular target remains to be definitively identified, the consistent antiviral activity suggests interference with crucial steps in the viral replication cycle. nih.govnih.gov

The primary mechanism of many antiviral drugs involves targeting key viral proteins or host pathways essential for viral propagation. nih.govmsdvetmanual.com For influenza viruses, prominent molecular targets include:

Neuraminidase (NA): An enzyme on the viral surface that cleaves sialic acid, enabling the release of newly formed virus particles from the host cell. nih.gov Inhibition of NA is the mechanism of action for widely used drugs like oseltamivir. mdpi.com

Hemagglutinin (HA): A surface glycoprotein (B1211001) responsible for binding the virus to sialic acid receptors on host cells, initiating infection. wikipedia.org It also facilitates the fusion of the viral envelope with the endosomal membrane. wikipedia.org The stalk region of HA is a target for broadly neutralizing antibodies. wikipedia.org

M2 Proton Channel: An ion channel in the viral envelope of IAV that is essential for the uncoating of the virus once inside the host cell. nih.gov It is the target of adamantane-class drugs. nih.govnih.gov

Viral RNA-dependent RNA polymerase (RdRp): A complex consisting of PA, PB1, and PB2 subunits that is responsible for the replication and transcription of the viral genome. researchgate.net The cap-binding domain of the PB2 subunit is a validated target for anti-influenza drug discovery. researchgate.net

While this compound has shown potent anti-influenza activity, the specific protein it binds to or the pathway it modulates has not yet been fully elucidated. researchgate.net Research has confirmed its efficacy in cell-based assays, but the molecular-level interaction is an area requiring further investigation. researchgate.netmdpi.com Preliminary structure-activity relationship (SAR) discussions suggest that the unique chemical structure of chloroazaphilones is key to their bioactivity. researchgate.net Beyond influenza, the compound has also been noted for its activity against enterovirus 71 (EV71), indicating a potentially broader spectrum of antiviral action that warrants deeper mechanistic exploration.

Table 1: Documented Anti-Influenza A Virus (IAV) Activity of this compound

| Influenza A Virus Subtype | IC₅₀ (μM) | Reference |

|---|---|---|

| A/Puerto Rico/8/34 H274Y (H1N1) | 39.97 | researchgate.net |

| A/FM-1/1/47 (H1N1) | 5.12 | nih.gov |

| A/Aichi/2/68 (H3N2) | 10.10 | nih.gov |

Cellular Response Mechanisms to this compound Exposure

The specific cellular responses triggered by exposure to this compound are not yet well-documented in scientific literature. However, based on its function as an antiviral agent, its interaction with host cells is likely to involve the modulation of various intracellular signaling pathways. nih.govnih.gov When a virus infects a cell, it triggers a cascade of host defense mechanisms, and an effective antiviral compound often works by interfering with the virus's ability to hijack cellular machinery or by augmenting the cell's own defense systems. nih.govnih.gov

Potential cellular response mechanisms could include:

Modulation of Innate Immune Signaling: The recognition of viral components by cellular receptors typically initiates signaling pathways that lead to the production of interferons and other proinflammatory cytokines. nih.gov These molecules, in turn, induce an antiviral state in neighboring cells. nih.gov An antiviral compound could potentially influence these pathways to enhance the host's defensive response.

Induction of Apoptosis: Many signaling pathways can lead to a cellular response that involves changes in gene expression or metabolism. khanacademy.org In some cases, to halt the spread of a virus, infected cells may undergo programmed cell death, or apoptosis. khanacademy.org Some antiviral strategies are based on promoting this process in infected cells.

Alterations in Gene and Protein Expression: Exposure to a bioactive compound can lead to significant changes in the cell's transcriptome and proteome. khanacademy.org These changes reflect the cell's attempt to counteract the compound's effects or the downstream consequences of the compound hitting its molecular target. nih.gov

While these represent plausible mechanisms, dedicated studies involving transcriptomics, proteomics, and cell-based functional assays are required to determine the precise cellular response to this compound exposure.

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry provides powerful tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level. researchgate.net These methods can predict binding modes, assess interaction stability, and explain the electronic basis of a compound's activity, offering insights that are often difficult to obtain through experimental methods alone. wikipedia.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com The method involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. healthdisgroup.us

In the context of this compound, molecular docking could be employed to:

Screen its binding affinity against known influenza virus proteins like neuraminidase, hemagglutinin, and the subunits of the RdRp complex. researchgate.netnih.gov

Compare its predicted binding energy and interaction modes with those of known inhibitors to hypothesize its mechanism of action. usm.my

Identify key amino acid residues in the target protein that are crucial for binding, which can guide future experimental studies such as site-directed mutagenesis. mdpi.com

Although specific molecular docking studies for this compound have not been published, this approach holds significant promise for identifying its direct molecular target.

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of a system by numerically solving Newton's equations of motion for a system of interacting particles, where forces between particles and their potential energies are often calculated using molecular mechanics force fields. nih.govarxiv.org

For this compound, MD simulations would be a logical next step following molecular docking. nih.gov These simulations could:

Assess the stability of the ligand-protein complex predicted by docking. By simulating the complex in a dynamic, solvated environment, researchers can observe whether the ligand remains stably bound to the predicted site. nih.govuams.edu

Provide detailed insights into conformational changes in both the ligand and the protein upon binding. nih.gov

Calculate the binding free energy of the complex with higher accuracy than docking scoring functions, offering a more rigorous prediction of binding affinity.

MD simulations are essential for moving from a static picture of ligand binding to a dynamic understanding of the molecular recognition process. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Unlike methods that calculate the full, complex wavefunction of a system, DFT determines the properties of a system based on its spatially dependent electron density. youtube.com This approach offers a good balance between accuracy and computational cost. wikipedia.org

DFT calculations can be applied to this compound to:

Optimize its three-dimensional geometry to its lowest energy state. etprogram.org

Calculate fundamental electronic properties, such as the distribution of electrostatic potential, and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are critical for understanding the molecule's reactivity and how it will interact with a biological target.

Analyze the nature of the chemical bonds and the charge distribution across the molecule, which can help explain its interactions with protein residues observed in docking or MD simulations. semanticscholar.org

While no specific DFT studies on this compound are currently available, this method is invaluable for understanding the intrinsic electronic characteristics that underpin its biological activity. researchgate.net

Advanced Research Methodologies Applied to 5 Chloroisorotiorin Discovery and Analysis

Metabolomics and Dereplication Strategies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, plays a crucial role in natural product discovery. nih.gov Coupled with dereplication strategies, which aim to rapidly identify known compounds in a mixture to focus on novel structures, these approaches have streamlined the process of finding new bioactive molecules like 5-Chloroisorotiorin. nih.govresearchgate.net

A key technique in modern metabolomics is the use of tandem mass spectrometry (MS/MS) to generate fragmentation data of molecules. nih.gov This data can be organized into molecular networks where nodes represent molecules and the connections (edges) between them represent structural similarity based on their MS/MS fragmentation patterns. nih.gov

In the study of metabolites from the fungus Penicillium sclerotiorum, researchers employed liquid chromatography coupled to tandem high-resolution mass spectrometry (LC-HRMS/MS). nih.gov The resulting MS/MS data was used to generate a molecular network. nih.govresearchgate.net To visualize this complex data, a powerful algorithm called t-distributed Stochastic Neighbor Embedding (t-SNE) was utilized. researchgate.net The t-SNE algorithm helps to cluster structurally related molecules together in a two-dimensional map, making it easier to identify groups of similar compounds. nih.govresearchgate.net

Through this approach, this compound (23) was identified within a cluster of related azaphilone compounds produced by P. sclerotiorum. mdpi.com This method not only allowed for the annotation of known compounds but also highlighted the presence of potentially new, uncharacterized molecules within the same family. researchgate.netmdpi.com The annotation of these compounds is often categorized into different levels of confidence, from level 0 (unambiguous structure) to level 4 (unknown molecule), based on the available data. nih.gov

While not explicitly detailed in the provided context for this compound, platforms like the Small Molecule Accurate Recognition Technology (SMART) are instrumental in the broader field of metabolite annotation. These platforms often integrate various data sources and computational tools to improve the accuracy and efficiency of identifying metabolites in complex samples.

Genomic Mining for Biosynthetic Gene Cluster Identification (e.g., AntiSMASH pipeline)

The biosynthesis of natural products like this compound is governed by specific sets of genes organized into biosynthetic gene clusters (BGCs). jmicrobiol.or.kr Genome mining involves using computational tools to scan the genome of a producer organism to identify these BGCs. jmicrobiol.or.kractinobase.org

A widely used tool for this purpose is the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH). secondarymetabolites.orgnih.govresearchgate.net This pipeline can identify and annotate BGCs in bacterial and fungal genomes, predicting the type of compound that a given cluster might produce. jmicrobiol.or.krsecondarymetabolites.org For instance, in a study of termite-associated fungi, a whole-genome sequencing approach combined with antiSMASH was used to identify the BGCs responsible for producing azaphilones in Penicillium sclerotiorum and ilicicolins in Neonectria discophora. nih.govresearchgate.net This analysis revealed the presence of FAD-dependent halogenase enzymes within the clusters, which are responsible for incorporating halogen atoms (like chlorine) into the molecular structure, a key feature of this compound. researchgate.net

Optimized Strain Cultivation for Metabolite Production (e.g., OSMAC approach)

The production of secondary metabolites by microorganisms is often highly dependent on the cultivation conditions. The "One Strain, Many Compounds" (OSMAC) approach leverages this by systematically varying cultivation parameters to induce the production of different compounds from a single microbial strain. nih.govnih.gov

This strategy is based on the principle that many BGCs are "silent" under standard laboratory conditions and can be activated by changing factors such as media composition, temperature, aeration, and co-cultivation with other organisms. nih.govnih.gov For example, researchers used an OSMAC strategy on Penicillium sclerotiorum and Neonectria discophora by altering the salt composition of the growth medium. researchgate.net This led to the production of not only chlorinated compounds like this compound but also new brominated and iodinated analogs, demonstrating the power of this approach to generate novel chemical diversity. researchgate.net

High-Throughput Screening Platforms for Bioactivity Assessment

Once compounds like this compound are isolated, it is essential to determine their biological activities. High-throughput screening (HTS) platforms are used to rapidly test large numbers of compounds for their effects on biological targets, such as enzymes or cells. drugtargetreview.comnih.gov

In the case of this compound isolated from the mangrove-derived fungus Diaporthe sp. SCSIO 41011, it was screened for its antiviral activity against different strains of the influenza A virus (IAV). frontiersin.orgfrontiersin.orgnih.gov These screening assays, often performed in multi-well plates, allow for the efficient evaluation of a compound's inhibitory concentration (IC50), which is the concentration required to inhibit a specific biological process by 50%. frontiersin.orgresearchgate.net The results of such screens revealed that this compound exhibited significant and selective inhibitory activity against certain IAV subtypes. frontiersin.orgnih.gov HTS is a critical tool for identifying promising lead compounds for further drug development. drugtargetreview.comnih.gov

Future Research Directions and Potential Applications

Exploration of Underexplored Fungal Taxa and Ecological Niches for Novel Analogues

The discovery of 5-Chloroisorotiorin from endophytic fungi, such as Diaporthe and Pestalotiopsis species isolated from mangrove ecosystems, highlights the vast, yet largely untapped, reservoir of novel natural products within unique ecological niches. mdpi.commdpi.comcabidigitallibrary.org Mangrove ecosystems, with their unique environmental conditions, foster distinct fungal communities that have evolved to produce a wide array of bioactive secondary metabolites. cabidigitallibrary.org Future research should intensify the exploration of these and other underexplored habitats, such as deep-sea environments, hyper-arid regions, and arctic zones, for fungi that may produce novel analogues of this compound. nih.gov

Systematic screening of fungal endophytes from a wider range of host plants, particularly those in extreme or unique environments, is a promising strategy. cabidigitallibrary.org The application of modern cultivation techniques, including co-culture and epigenetic modification, may induce the expression of silent biosynthetic gene clusters in known fungal strains, leading to the production of previously unobserved derivatives. Furthermore, exploring different fungal phyla, such as Ascomycota and Basidiomycota, which are known for their prolific production of diverse chemical structures, could yield new and potent analogues. cabidigitallibrary.org The continuous discovery of new fungal taxa underscores the potential for finding novel bioactive compounds. mycosphere.orgpensoft.netpensoft.netmycosphere.org

Rational Design and De Novo Synthesis of Potent this compound Derivatives

While natural product discovery is crucial, rational design and chemical synthesis offer a targeted approach to improving the therapeutic potential of this compound. nih.gov Based on its known structure-activity relationships, medicinal chemists can design and synthesize derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov Computational methods, such as molecular docking and dynamics simulations, can be employed to model the interaction of this compound with its biological targets, providing insights for the rational design of more effective analogues. nih.gov

The total synthesis of this compound and its derivatives would not only confirm its structure but also provide a scalable platform for generating a library of related compounds for biological screening. researchgate.net Strategies such as bioisosteric replacement of the chlorine atom or modification of the polyketide backbone could lead to derivatives with altered biological activity profiles. researchgate.net De novo design approaches, which build novel molecular scaffolds based on the pharmacophoric features of this compound, could also lead to the development of entirely new classes of bioactive compounds. researchgate.netmdpi.com

Integrated Multi-Omics Approaches for Comprehensive Understanding of Biosynthesis and Action

A deeper understanding of the biosynthesis of this compound and its mechanism of action is essential for its future development. Integrated multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for this purpose. nih.govmdpi.comfrontiersin.org By sequencing the genome of the producing fungal strains, the biosynthetic gene cluster responsible for this compound production can be identified. nih.gov Transcriptomic and proteomic analyses can then reveal the expression patterns of these genes and the corresponding enzymes under different culture conditions, offering insights into the regulation of its biosynthesis. frontiersin.org

Metabolomic profiling of the producing fungus and target organisms can help to elucidate the metabolic pathways affected by this compound. frontiersin.org When combined, these multi-omics datasets can provide a holistic view of how the compound is produced and how it exerts its biological effects. researchgate.net This knowledge is invaluable for subsequent efforts in strain engineering for improved production and for understanding its mode of action at a molecular level. biotechdelft.com

Biotechnological Production Optimization and Strain Engineering

To facilitate further research and potential commercialization, the development of efficient and scalable production methods for this compound is critical. Biotechnological approaches offer a promising alternative to chemical synthesis. frontiersin.org Optimization of fermentation conditions, including medium composition, pH, temperature, and aeration, can significantly enhance the yield of this compound from its native fungal producers. nih.gov

Furthermore, metabolic engineering of the producing strains holds great potential for increasing production titers. nih.gov This can involve the overexpression of key biosynthetic genes, the knockout of competing metabolic pathways, and the introduction of precursor-directing pathways. nih.gov The use of heterologous expression systems, where the biosynthetic gene cluster for this compound is transferred to a more tractable host organism, such as Saccharomyces cerevisiae or Escherichia coli, could also be explored for more controlled and efficient production. researchgate.net

Development as a Research Tool for Biological Pathway Interrogation

Beyond its direct therapeutic potential, this compound can serve as a valuable research tool for interrogating specific biological pathways. Its demonstrated antiviral and antibacterial activities suggest that it interacts with specific molecular targets within pathogens. mdpi.commdpi.comnih.gov Identifying these targets can not only elucidate the compound's mechanism of action but also validate these targets for broader drug discovery efforts.

For instance, its activity against influenza viruses suggests it may inhibit viral entry, replication, or release. nih.gov Pinpointing the exact step and the viral or host proteins involved would provide valuable insights into the influenza virus life cycle. Similarly, its antibacterial effects could be harnessed to study mechanisms of bacterial growth and survival. By using this compound as a chemical probe, researchers can dissect complex biological processes and uncover new therapeutic intervention points.

Q & A

Basic Research Questions

Q. How is 5-Chloroisorotiorin isolated and characterized from fungal sources?

- Methodological Answer : this compound is typically isolated using fermentation-based approaches (e.g., OSMAC: One Strain Many Compounds) combined with metabolomic profiling and molecular networking (t-SNE). Chromatographic techniques such as HPLC and silica gel column chromatography are employed for purification. Structural elucidation relies on NMR, HRESIMS, and comparison with spectral databases. For example, molecular networks have identified this compound in Penicillium sclerotiorum and Diaporthe spp. using MS/MS fragmentation patterns .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer : Standardized antimicrobial assays (e.g., broth microdilution) reveal potent activity against Trychophyton rubrum (MIC = 32 µg/mL). Antifungal testing against plant pathogens (e.g., Thielaviopsis paradoxa) uses agar diffusion methods with inhibition zones measured in triplicate. Antiviral activity against influenza A strains (e.g., H1N1, IC₅₀ = 5.12 µM) is assessed via plaque reduction assays .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

- Methodological Answer : Detailed experimental protocols must include strain deposition numbers (e.g., SNB-CN111), growth conditions (media, temperature), and purity validation (HPLC ≥ 95%). Data should be reported with mean ± SD from triplicate trials. Supporting information should provide raw spectral data and assay controls, as per guidelines in Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How does halogenation influence the biological activity of this compound compared to non-halogenated analogs?

- Methodological Answer : Comparative studies using analogs like sclerotiorin (non-chlorinated) and 5-bromoisorotiorin show that halogenation does not significantly alter antimicrobial potency (MIC values remain ~32 µg/mL). However, receptor-binding assays (e.g., endothelin-A) reveal selectivity differences: this compound exhibits IC₅₀ = 9 µM for ETA vs. 77 µM for ETB, suggesting halogen-dependent receptor interactions. Molecular docking and SAR studies are recommended to resolve these disparities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) can be addressed by standardizing assay conditions (cell lines, viral strains) and validating results with orthogonal methods. For example, anti-influenza activity (IC₅₀ = 5.12–10.1 µM) should be corroborated using neuraminidase inhibition assays and in vivo models. Systematic reviews (Cochrane criteria) and meta-analyses are critical for synthesizing fragmented data .

Q. What genomic and metabolomic tools are used to study this compound biosynthesis?

- Methodological Answer : Genome mining of Penicillium sclerotiorum identifies polyketide synthase (PKS) clusters responsible for azaphilone scaffolds. Metabolomic networks (GNPS, Global Natural Products Social Molecular Networking) map halogenase activity, linking gene clusters (e.g., ascD) to chlorination steps. Stable isotope labeling (¹³C-acetate) traces biosynthetic pathways .

Q. How can researchers optimize fermentation conditions to enhance this compound yield?

- Methodological Answer : Use response surface methodology (RSM) to test variables like salinity, pH, and carbon sources. For termite-symbiotic fungi, PDA medium at 25°C yields higher titers. Metabolite profiling via LC-HRMS monitors production dynamics, while CRISPR-Cas9 editing of regulatory genes (e.g., laeA) can upregulate biosynthesis .

Q. What mechanisms underlie this compound’s antiviral activity against influenza A?

- Methodological Answer : Mechanistic studies employ time-of-addition assays to determine viral entry vs. replication inhibition. Proteomics (e.g., SILAC) identifies host proteins targeted by this compound, such as hemagglutinin or M2 ion channels. Synergistic effects with oseltamivir are tested using checkerboard assays (FIC index) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products